![molecular formula C9H8ClF2N B1492586 2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline CAS No. 1935625-78-7](/img/structure/B1492586.png)
2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline
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Overview
Description
2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline, also known as CF3-DAQ, is a heterocyclic organic compound of the quinoline family. It has a molecular formula of C9H8ClF2N and an average mass of 203.616 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring, which is a type of heterocyclic compound. This ring is substituted with two fluorine atoms and one chlorine atom .Scientific Research Applications
OLED Performance Enhancement
A study focused on the synthesis and characterization of novel 8-hydroxyquinoline metallic derivatives, demonstrating their utility in the fabrication of OLEDs. These compounds, including variations with chloro and fluor substitutions, exhibit strong fluorescence and are promising candidates for yellow OLEDs due to their high luminance and efficiency. This research highlights the role of substituents in modulating the properties of complexes for improved OLED performance (Huo et al., 2015).
Chemosensors for Metal Ions
Research has been conducted on the development of chemosensors for metal ions, such as cadmium, using 5-chloro-8-methoxyquinoline appended diaza-18-crown-6. This compound selectively responds to Cd2+ ions over other metal ions, making it useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis of Halogen-Containing Aminoquinolines
Another study explored the interaction of polyfluorinated 2-chloroquinolines with ammonia, aiming at the synthesis of halogen-containing aminoquinolines. This research provides insights into the synthesis methodologies and reaction regioselectivity for producing various halogen-substituted aminoquinolines, contributing to the field of medicinal chemistry and synthetic organic chemistry (Skolyapova et al., 2017).
properties
IUPAC Name |
2-chloro-5,5-difluoro-7,8-dihydro-6H-quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2N/c10-8-4-3-6-7(13-8)2-1-5-9(6,11)12/h3-4H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTVDTPWSNFBHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)Cl)C(C1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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